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Compound of Interest

Compound Name:
2-(5-methylimidazo[1,2-a]pyridin-

2-yl)acetic acid

CAS No.: 59128-11-9

Cat. No.: B3054250

Get Quote

Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, drug-like libraries relies heavily

on highly functionalized, privileged scaffolds. CAS 59128-11-9, chemically designated as 2-(5-
Methylimidazo[1,2-a]pyridin-2-yl)acetic acid[1], represents a critical building block in this

paradigm. The imidazo[1,2-a]pyridine core is a fused bicyclic system renowned for its broad

pharmacological utility, serving as the foundational pharmacophore for numerous marketed

drugs, including GABA-A receptor modulators (e.g., zolpidem, alpidem) and various antiviral

and anticancer agents[2].

This technical guide provides an in-depth analysis of CAS 59128-11-9, detailing its

physicochemical properties, the structural implications of its 5-methyl substitution, and a highly

validated, self-indicating synthetic protocol based on the classical Tschitschibabin

cyclocondensation.
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Understanding the baseline properties of CAS 59128-11-9 is essential for predicting its

behavior in both synthetic workflows and biological assays. The quantitative data is

summarized in the table below.

Property Value

Chemical Name 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

CAS Registry Number 59128-11-9

Molecular Formula C10H10N2O2

Molecular Weight 190.20 g/mol

Structural Class
Fused Bicyclic Heterocycle (Imidazo[1,2-

a]pyridine)

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

H2O

Structural Dynamics & SAR Implications
As a Senior Application Scientist, I frequently observe that minor structural modifications dictate

the success or failure of a drug candidate. The architecture of CAS 59128-11-9 is highly

strategic:

The 5-Methyl Steric Lock: The imidazo[1,2-a]pyridine core is inherently planar. However, the

methyl group at the 5-position (adjacent to the bridgehead nitrogen) introduces significant

steric bulk. During structure-activity relationship (SAR) optimization, this steric hindrance is

utilized to restrict the rotational freedom of substituents attached to the neighboring 3-

position. This "conformational locking" is a proven strategy to enhance binding affinity and

drive subtype selectivity (e.g., targeting the α1​subunit of the GABA-A receptor)[2].

The Acetic Acid Handle: The carboxylic acid moiety at the 2-position acts as an ideal

synthetic handle. It allows for rapid divergent synthesis via standard amide coupling

chemistries (e.g., HATU, EDC/HOBt), enabling researchers to generate vast libraries of

functionalized derivatives without altering the core pharmacophore.
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Mechanistic Synthesis: The Tschitschibabin
Cyclocondensation
The synthesis of CAS 59128-11-9 is achieved via a modified Tschitschibabin reaction, a robust

methodology for constructing imidazo[1,2-a]pyridines from 2-aminopyridines and α -

haloketones[3]. The process involves the condensation of 6-methylpyridin-2-amine with ethyl 4-

chloroacetoacetate, followed by ester hydrolysis[4].

Stage 1: Cyclocondensation (Ester Formation)
Step 1 (Charge): To a dry, round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 6-methylpyridin-2-amine (1.0 equiv) and anhydrous ethanol to achieve a 0.5

M concentration.

Step 2 (Base Addition): Introduce sodium bicarbonate (NaHCO₃, 1.5 equiv).

Causality: A mild, heterogeneous base is critical here. Stronger bases (like NaOH) would

prematurely hydrolyze the ester or degrade the haloketone. NaHCO₃ efficiently scavenges

the HCl generated during the initial N-alkylation, preventing the protonation of the

nucleophilic amine and driving the reaction forward[3].

Step 3 (Electrophile): Dropwise add ethyl 4-chloroacetoacetate (1.1 equiv) at room

temperature[4].

Step 4 (Thermal Activation): Heat the reaction to reflux (approx. 80 °C) for 12-15 hours.

Causality: While the initial N-alkylation at the pyridine nitrogen is relatively fast, the

subsequent intramolecular attack of the exocyclic amine onto the ketone carbonyl—and

the final dehydration step—require significant thermal energy to overcome the activation

barrier and establish the aromatic system.

Step 5 (Workup): Cool to room temperature, filter off inorganic salts, and concentrate.

Partition between ethyl acetate and water. Wash the organic layer with brine, dry over

Na₂SO₄, and concentrate to yield the intermediate ester.

Stage 2: Alkaline Hydrolysis (Acid Generation)
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Step 1 (Solvation): Dissolve the intermediate ester in a 2:1:1 mixture of THF:MeOH:H₂O.

Causality: This ternary solvent system ensures complete dissolution of both the lipophilic

ester (THF/MeOH) and the water-soluble base (LiOH), facilitating a rapid, homogeneous

saponification.

Step 2 (Saponification): Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) and stir

at room temperature for 2-4 hours. Monitor via TLC (UV 254 nm) until the ester spot is

consumed.

Step 3 (Self-Validating Precipitation): Concentrate the mixture under reduced pressure to

remove the organic solvents. Cool the remaining aqueous layer to 0 °C and carefully acidify

with 1M HCl to a pH of ~4.5.

Causality & Validation: The isoelectric point of this specific imidazo[1,2-a]pyridine-2-acetic

acid is slightly acidic. Adjusting the pH to 4.5 maximizes the concentration of the

zwitterionic/free acid form. The sudden, dense precipitation of an off-white solid serves as

an immediate, visual self-validation that the hydrolysis was successful and the product has

been liberated.

Step 4 (Isolation): Filter the precipitate, wash with ice-cold water, and dry under high vacuum

to afford CAS 59128-11-9.

Mechanistic Workflow Visualization
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Mechanistic workflow of the Tschitschibabin synthesis for CAS 59128-11-9.
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Analytical Validation Parameters
To ensure the integrity of the synthesized CAS 59128-11-9 before deploying it in downstream

library generation, the following analytical signatures must be confirmed:

LC-MS (ESI+): The mass spectrum should exhibit a dominant [M+H]+ pseudo-molecular ion

peak at m/z 191.2.

¹H NMR (DMSO-d₆): The defining features include a sharp singlet integrating to 3H at

approximately 2.6 ppm (the sterically locked 5-methyl group) and a distinct singlet integrating

to 2H near 3.8 ppm (the methylene protons of the acetic acid moiety). The absence of the

ethyl ester quartet/triplet signals confirms complete hydrolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3054250?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/1120249-23-1.html
https://www.researchgate.net/publication/250468369_Synthesis_and_Biological_Activity_of_Some_3-Imidazo12-apyridin-2-yl-chromen-2-one_and_3-Indolizin-2-yl-chromen-2-one
https://pdf.benchchem.com/3319/Application_Notes_and_Protocols_for_the_Synthesis_of_Imidazo_1_2_a_pyridines_from_3_Chloro_5_phenylpyridin_2_amine.pdf
https://www.chemicalbook.com/synthesis/59128-02-8.htm
https://www.chemicalbook.com/synthesis/59128-02-8.htm
https://www.benchchem.com/product/b3054250/docs#technical-whitepaper-synthesis-structural-dynamics-and-applications-of-cas-59128-11-9
https://www.benchchem.com/product/b3054250/docs#technical-whitepaper-synthesis-structural-dynamics-and-applications-of-cas-59128-11-9
https://www.benchchem.com/product/b3054250/docs#technical-whitepaper-synthesis-structural-dynamics-and-applications-of-cas-59128-11-9
https://www.benchchem.com/product/b3054250/docs#technical-whitepaper-synthesis-structural-dynamics-and-applications-of-cas-59128-11-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054250?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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